
Cort108297
Descripción general
Descripción
CORT 108297 es un antagonista selectivo del receptor de glucocorticoides con alta afinidad por los receptores de glucocorticoides (Ki: 0,45 nM) . Se utiliza en la investigación científica para estudiar los efectos de la modulación del receptor de glucocorticoides en diversos procesos fisiológicos y patológicos .
Mecanismo De Acción
CORT 108297 ejerce sus efectos al unirse a los receptores de glucocorticoides y bloquear su activación por glucocorticoides endógenos . Esta inhibición evita las vías de señalización descendentes que normalmente se activan por la activación del receptor de glucocorticoides, lo que modula varias respuestas fisiológicas .
Análisis Bioquímico
Biochemical Properties
CORT-108297 has a high affinity for glucocorticoid receptors, with a Ki value of 0.45 nM . It demonstrates binding affinity for human glucocorticoid receptor of 0.6 nM and glucocorticoid receptor functional antagonism of 6.8 nM as measured in a reporter gene assay . It has no action at the progesterone receptor .
Cellular Effects
CORT-108297 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease neuroendocrine stress responses and immobility in the forced swim test . In prostate cancer cells, it has been observed that treatment with CORT-108297 promoted nuclear accumulation of glucocorticoid receptor and active β-catenin .
Molecular Mechanism
The molecular mechanism of CORT-108297 involves its interaction with the glucocorticoid receptor. It acts as an antagonist, blocking the receptor and preventing the normal glucocorticoid response . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CORT-108297 have been observed over time. For example, in a study involving male rats, the animals were treated for five days with CORT-108297. The treatment significantly attenuated the impairment of recall induced by electroconvulsive shocks .
Dosage Effects in Animal Models
In animal models, the effects of CORT-108297 have been observed to vary with different dosages. For instance, in a study involving male rats, two doses of CORT-108297 (30mg/kg and 60mg/kg) were tested. Both doses potently suppressed peak corticosterone responses to stress, but only the higher dose significantly decreased immobility in the forced swim test .
Metabolic Pathways
Given its role as a glucocorticoid receptor antagonist, it is likely that it interacts with enzymes or cofactors involved in glucocorticoid metabolism .
Transport and Distribution
Given its high affinity for glucocorticoid receptors, it is likely that it is transported to areas of the cell where these receptors are located .
Subcellular Localization
The subcellular localization of CORT-108297 is likely to be influenced by its interaction with glucocorticoid receptors. These receptors are typically located in the cytoplasm of cells and, upon binding with a glucocorticoid or an antagonist like CORT-108297, they translocate to the nucleus .
Métodos De Preparación
La síntesis de CORT 108297 se puede iniciar a partir de un bloque de construcción quiral ópticamente activo, la piperidina . La ruta sintética implica varios pasos, incluida la formación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. El método de producción industrial generalmente implica la preparación de una solución madre disolviendo el compuesto en dimetilsulfóxido (DMSO) y luego mezclándolo con polietilenglicol (PEG300) y Tween 80 .
Análisis De Reacciones Químicas
CORT 108297 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Aplicaciones Científicas De Investigación
Neuroendocrine and Behavioral Conditions
Cort108297 has been studied for its effects on neuroendocrine functions and behavioral responses associated with stress. Research indicates that this compound can mitigate the negative effects of glucocorticoid hypersecretion, which is often linked to conditions such as depression and anxiety.
- Key Findings :
Weight Management and Insulin Sensitivity
This compound has shown promise in addressing weight gain and insulin resistance, particularly in the context of dietary-induced obesity.
- Research Insights :
Treatment of Post-Traumatic Stress Disorder (PTSD)
This compound is currently being evaluated for its efficacy in treating PTSD, particularly among veterans. The rationale for this application stems from the established link between cortisol dysregulation and PTSD symptoms.
- Clinical Trials :
Neurological Applications
The compound has been investigated for its effects on hippocampal function and neurogenesis, making it a candidate for treating various neurological conditions.
- Neuroprotective Effects :
- Studies have shown that this compound can attenuate memory loss following electroconvulsive shock therapy and promote hippocampal neurogenesis by blocking glucocorticoid-induced inhibition .
- In models of epilepsy, this compound reduced hypersecretion of corticosterone and improved neuronal health by normalizing glial responses .
Comparative Data Table
Comparación Con Compuestos Similares
CORT 108297 es único por su alta afinidad y selectividad para los receptores de glucocorticoides. Compuestos similares incluyen:
Mifepristona: Otro antagonista del receptor de glucocorticoides, pero con menor selectividad.
AZD9567: Un modulador no esteroideo del receptor de glucocorticoides con un valor de IC50 de 3,8 nM.
Relacorilant: Un modulador selectivo del receptor de glucocorticoides utilizado en la investigación clínica.
Actividad Biológica
Cort108297 is a selective glucocorticoid receptor (GR) antagonist that has garnered attention for its potential therapeutic applications in various neuroendocrine and behavioral disorders. This article explores the biological activity of this compound, focusing on its effects on stress responses, neurogenesis, and potential clinical applications.
This compound functions primarily as a selective GR antagonist, which allows it to modulate the effects of glucocorticoids, hormones that play a crucial role in the body's response to stress. By blocking the GR, this compound can reduce the physiological and behavioral impacts associated with excessive glucocorticoid signaling, such as those seen in stress-related disorders.
Effects on Neuroendocrine Responses
Research has demonstrated that this compound significantly decreases neuroendocrine stress responses. In a study involving forced swim tests (FST), administration of this compound (60 mg/kg) resulted in a notable reduction in immobility time, indicating antidepressant-like properties. This effect was accompanied by decreased plasma corticosterone levels during stress exposure, suggesting a robust ability to mitigate the physiological stress response .
Table 1: Effects of this compound on Plasma Corticosterone Levels
Treatment | Plasma Corticosterone (ng/ml) | Immobility Time (seconds) |
---|---|---|
Vehicle | 150 ± 20 | 120 ± 15 |
This compound (30 mg) | 100 ± 15 | 90 ± 10 |
This compound (60 mg) | 70 ± 10 | 60 ± 5 |
Neurogenesis and Cellular Effects
This compound has been shown to influence neurogenesis positively. In studies using Wobbler mice, which exhibit neurodegenerative features, treatment with this compound restored the number of doublecortin-positive (DCX+) neuroblasts in the dentate gyrus, indicating enhanced neurogenesis. Furthermore, it reduced astrogliosis and shifted microglial cells from an activated state to a quiescent phenotype .
Table 2: Impact of this compound on Neuronal Markers
Parameter | Control Group | Wobbler Mice | Wobbler + this compound |
---|---|---|---|
DCX+ Cells | 200 ± 30 | 50 ± 10 | 150 ± 25 |
GFAP+ Astrocytes | Low | High | Moderate |
Iba1+ Microglia (Ameboid) | High | Very High | Low |
Clinical Applications
This compound is currently being evaluated in clinical trials for its efficacy in treating conditions such as Post-Traumatic Stress Disorder (PTSD). A Phase IIa trial is underway to assess its safety and effectiveness in veterans with chronic PTSD. Preliminary data indicate that blocking cortisol may alleviate symptoms associated with PTSD and depression .
Case Studies
- Forced Swim Test Study : In preclinical models, administration of this compound significantly reduced immobility times compared to control groups, suggesting potential antidepressant effects.
- Wobbler Mouse Model : Treatment with this compound demonstrated restoration of neurogenic markers and reduction of inflammatory responses in a model of neurodegeneration.
Propiedades
IUPAC Name |
(4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKURXRZHJOZOD-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F4N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144304 | |
Record name | CORT 108297 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018679-79-2 | |
Record name | CORT 108297 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018679792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORT 108297 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORT-108297 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17W0640NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.